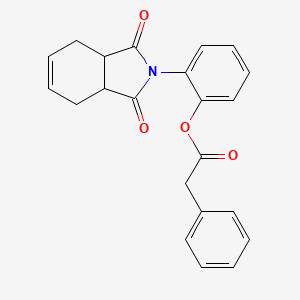
4-formylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
説明
4-formylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a useful research compound. Its molecular formula is C18H13NO5 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.07937252 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Bioremediation
One significant application is in the field of bioremediation. Laccase from Fusarium incarnatum UC-14, for instance, has been used in the biodegradation of Bisphenol A (BPA), an environmental pollutant. The study found that laccase hosted in reverse micelles could eliminate a high percentage of BPA, indicating the potential of this approach in treating environmental pollutants (Chhaya & Gupte, 2013).
Drug Polymorphism
Another application is in drug polymorphism. Research has been conducted to study dimorphic pharmaceutical compounds and select a form for development. This involves detailed characterization and analysis of different polymorphic forms of a compound, as seen in the study of a specific thiazolyl compound (Katrincic et al., 2009).
Mechanisms of Endocrine Disruptors
The compound also plays a role in understanding the mechanisms of endocrine disruptors like BPA. Studies have focused on the mechanistic basis of BPA action in various models, providing insights into its impact on reproductive and developmental health (Wetherill et al., 2007).
Visualization of Bacteria
In microbiology, the compound is used in techniques for visualizing bacteria. For example, the redox dye CTC, when reduced, forms a fluorescent compound that accumulates intracellularly, enabling direct visualization of respiring bacteria (Rodriguez et al., 1992).
Lignin Degradation
Research on lignin, a complex plant polymer, has also utilized derivatives of this compound. Studies on the acid treatment of birch lignin have led to the formation of specific phenylpropanones, contributing to our understanding of lignin structure and degradation (Li, Lundquist, & Stenhagen, 1996).
Glucocerebroside Synthetase Inhibition
The compound has been studied for its role in inhibiting glucocerebroside synthetase, an enzyme involved in lipid metabolism. This is particularly important for understanding certain lipid storage disorders (Inokuchi & Radin, 1987).
Novel Chemical Syntheses
It has been used in novel chemical syntheses, such as the one-pot reaction to create benzimidazole-fused 1,4-diazepine-5-ones, demonstrating its versatility in organic chemistry (Ghandi, Zarezadeh, & Taheri, 2011).
N-Formylation Reactions
The compound is also significant in N-formylation reactions, useful in synthesizing a range of N-formamides, N-formylanilines, and N-formylpeptides, as seen in the study involving formyloxyacetoxyphenylmethane (Chapman et al., 2017).
特性
IUPAC Name |
(4-formylphenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-11(18(23)24-13-8-6-12(10-20)7-9-13)19-16(21)14-4-2-3-5-15(14)17(19)22/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHBUNFSFHQHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)C=O)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007559.png)
![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007570.png)

![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-methylbenzoate](/img/structure/B4007582.png)

![N-2,1,3-benzothiadiazol-5-yl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4007605.png)
![N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007606.png)
![1-(phenylacetyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4007614.png)
![N,N-dimethyl-4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinesulfonamide](/img/structure/B4007618.png)
![N-1-adamantyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4007621.png)
![6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline](/img/structure/B4007623.png)
![5-{[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4007625.png)
![1-allyl-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4007634.png)
![2-[{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B4007648.png)
